1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine
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Overview
Description
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzyl group and a triazole moiety. The presence of the triazole ring imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-Benzyl-4-(3-ethyl-5-methyl-1H-1,2,4-triazol-1-yl)piperidine can be compared with other piperidine and triazole derivatives:
1-Benzylpiperidine: Lacks the triazole ring, resulting in different chemical properties and biological activities.
4-(1H-1,2,4-Triazol-1-yl)piperidine: Similar structure but without the benzyl group, affecting its interaction with biological targets.
1-Benzyl-4-(1H-1,2,3-triazol-1-yl)piperidine: Contains a different triazole isomer, leading to variations in reactivity and applications.
The unique combination of the benzyl and triazole groups in this compound imparts distinct properties that make it valuable for various scientific and industrial applications.
Properties
CAS No. |
917807-11-5 |
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Molecular Formula |
C17H24N4 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-ethyl-5-methyl-1,2,4-triazol-1-yl)piperidine |
InChI |
InChI=1S/C17H24N4/c1-3-17-18-14(2)21(19-17)16-9-11-20(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3 |
InChI Key |
KTIWDSAHPHGZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C)C2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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